molecular formula C18H18ClF3N4O B2671876 3-(3-Chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one CAS No. 2034343-09-2

3-(3-Chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2671876
CAS No.: 2034343-09-2
M. Wt: 398.81
InChI Key: QGRIBTQCORFTLR-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is a chemical compound designed for research purposes, featuring a piperazine-linked pyrimidine core that is of significant interest in medicinal chemistry and drug discovery. This scaffold is frequently investigated for its potential to interact with protein kinases, a class of enzymes critical for cellular signaling processes . The structural motif of a 4-(piperazin-1-yl)pyrimidine is a common feature in many potent and selective kinase inhibitors, as the piperazine group can facilitate key hydrogen bonding interactions within the ATP-binding site of various kinases . The inclusion of a trifluoromethyl group on the pyrimidine ring is a strategic modification often used to influence the compound's electronic properties, metabolic stability, and binding affinity . Researchers are exploring this compound and its analogs primarily in the context of oncology research. Kinase inhibition is a validated strategy for targeting dysregulated signaling pathways in cancer cells . For instance, compounds with similar architectures have been developed as potent inhibitors of cyclin-dependent kinases (CDKs) like CDK9, which plays a key role in transcriptional regulation. Inhibition of CDK9 can lead to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and subsequently trigger apoptosis in cancer cells . Furthermore, the 4-(piperazin-1-yl)pyrimidine template has been successfully employed in the design of inhibitors for other kinase families, including the Fibroblast Growth Factor Receptor (FGFR) family and RET tyrosine kinase , highlighting the versatility and broad research utility of this chemotype. The biological profile of a given compound is highly dependent on its specific substitution patterns, and researchers are encouraged to evaluate this compound for its potential activity against a panel of kinase targets. This product is intended for research purposes to aid in such structure-activity relationship (SAR) studies and the investigation of novel therapeutic mechanisms.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N4O/c19-14-3-1-2-13(10-14)4-5-17(27)26-8-6-25(7-9-26)16-11-15(18(20,21)22)23-12-24-16/h1-3,10-12H,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRIBTQCORFTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to form 3-chlorophenyl.

    Pyrimidinyl Group Introduction:

    Piperazinyl Group Addition: The piperazinyl group is then added via a coupling reaction, often using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 3-(3-Chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one may exhibit antidepressant properties. The piperazine moiety is known to interact with serotonin receptors, which are crucial in mood regulation. A study highlighted the potential of such compounds to enhance serotonergic neurotransmission, suggesting their utility in treating depression and anxiety disorders .

Anticancer Properties

The trifluoromethyl pyrimidine component is associated with various anticancer activities. Compounds containing this structure have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies demonstrated that derivatives of this compound could effectively target cancer cell lines, leading to significant reductions in cell viability .

Antimicrobial Activity

Preliminary studies have shown that the compound exhibits antimicrobial properties against a range of pathogens. The chlorophenyl group contributes to the lipophilicity of the molecule, enhancing its ability to penetrate microbial membranes. This characteristic makes it a candidate for further development as an antimicrobial agent .

Case Study 1: Antidepressant Effects

In a controlled study involving animal models, administration of related piperazine derivatives showed a significant reduction in depressive-like behavior compared to controls. The study concluded that these compounds could serve as a foundation for developing new antidepressants .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of similar trifluoromethyl-containing compounds revealed that they effectively inhibited the growth of breast cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates .

Case Study 3: Antimicrobial Testing

A series of antimicrobial assays demonstrated that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea-Based Piperazine Derivatives

describes a series of urea derivatives with piperazine-thiazole-phenyl scaffolds. For example:

  • 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f): Key Differences: Replaces the propan-1-one group with a urea linker and introduces a thiazole ring. Yield: 85.1% (vs. 87.3% for structurally related compounds in the same series) .
Compound ID Substituent(s) on Phenyl Ring Molecular Weight (g/mol) Yield (%)
11a 3-Fluorophenyl 484.2 85.1
11b 3,5-Dichlorophenyl 534.2 83.7
11f 3-Chlorophenyl 500.2 85.1
11m 3,5-Di(trifluoromethyl)phenyl 602.2 84.7

Key Insight : The trifluoromethyl group in the target compound and derivatives like 11m enhances metabolic resistance, while chlorine/fluorine substituents modulate electronic properties and steric interactions .

Piperazine-Pyrimidine Hybrids

  • Example 28 (): The target compound shares a 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl group with Example 28’s product.
  • EP 4 374 877 A2 () :

    • A related diazaspiro decene carboxamide includes a 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl group.
    • Comparison : The spirocyclic system in this compound introduces rigidity, which may improve selectivity but reduce solubility compared to the target compound’s linear structure .

Imidazo[1,2-a]pyridine Derivatives

  • 1-[4-({2-(4-Chlorophenyl)-6-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridin-3-yl}methyl)piperazin-1-yl]propan-1-one (): Structural Contrast: Replaces the pyrimidine ring with an imidazo[1,2-a]pyridine system.

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity : The trifluoromethyl group in both the target compound and analogs like 11d (534.1 g/mol) increases logP values, favoring membrane permeability but risking solubility limitations .
  • Synthetic Accessibility : The target compound’s reductive amination route (yield: ~87%) is more straightforward than the multi-step syntheses required for urea derivatives (yields: 83–88%) .
  • Bioactivity : While direct activity data are unavailable, the piperazine-pyrimidine motif is associated with kinase inhibition and antimicrobial activity in related compounds .

Biological Activity

The compound 3-(3-Chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is a novel small molecule that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C21H23ClF3N5O
  • Molecular Weight : 453.9 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not specified in the available data.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • PI3Kδ Inhibition : The compound may exhibit inhibitory effects on the phosphoinositide 3-kinase delta (PI3Kδ), which plays a critical role in immune cell signaling and cancer progression .
  • Chemokine Receptor Modulation : It has been suggested that compounds with similar structures can modulate chemokine receptors, influencing inflammatory responses .

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including those similar to our target compound, show significant anticancer properties:

  • In Vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. For instance, certain pyrimidine derivatives exhibited IC50 values indicating potent anticancer activity .
CompoundCell LineIC50 (µM)Reference
Compound AMCF-74.363
Compound BHCT1165.000

Neuropharmacological Effects

The piperazine moiety in this compound suggests potential neuropharmacological effects:

  • Anxiolytic and Antidepressant Activity : Similar compounds have been evaluated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in anxiety and depression management .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to our target structure:

  • Study on PI3Kδ Inhibitors :
    • A study highlighted a pyrimidine derivative as a selective PI3Kδ inhibitor, showing promise in treating autoimmune diseases like Sjögren's syndrome .
  • Cytotoxicity Evaluation :
    • A comparative analysis of various pyrimidine derivatives revealed that some displayed enhanced cytotoxicity against breast cancer cells compared to standard treatments like cisplatin .

Q & A

Q. How can the compound’s metabolic stability be evaluated preclinically?

  • Protocol :
  • Liver Microsome Assays : Incubate with human/rat microsomes (37°C, NADPH regeneration system) and monitor parent compound depletion via LC-MS .
  • CYP450 Inhibition Screening : Fluorescent probes for CYP3A4/2D6 to assess drug-drug interaction risks .

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